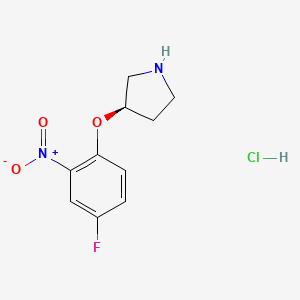

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

Description

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a 4-fluoro-2-nitrophenoxy substituent. This compound is structurally characterized by a pyrrolidine ring substituted at the 3-position with a fluorinated nitroaromatic group, which confers unique electronic and steric properties. It is commonly utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders or enzyme inhibition .

Properties

IUPAC Name |

(3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEMWCHXMBORGT-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Fluoro-Nitrophenoxy Group: The 4-fluoro-2-nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions. This involves reacting a suitable phenol derivative with a fluorinating agent and a nitrating agent under controlled conditions.

Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride can undergo reduction to form an amino group.

Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields the corresponding amine.

Substitution: Substitution of the fluoro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with pyrrolidine structures exhibit potential anticancer activities. For instance, derivatives of pyrrolidine have been explored as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. Studies have shown that substituents on the pyrrolidine ring can enhance the inhibitory effects against various cancer cell lines .

Antimicrobial Activity

Pyrrolidine derivatives, including (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, have demonstrated antimicrobial properties. The introduction of fluorine and nitro groups has been associated with increased potency against bacterial strains, making these compounds candidates for further development as antibiotics .

Synthesis and Structural Analysis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The following table summarizes the synthetic routes and yields reported in literature:

| Synthesis Route | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Route A | 4-Fluoro-2-nitrophenol + pyrrolidine | 85% | |

| Route B | 4-Fluoro-2-nitrophenol + base-catalyzed reaction | 75% |

In Vitro Studies

In vitro assays have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. The compound's mechanism of action appears to involve the disruption of cellular signaling pathways related to proliferation and apoptosis .

Case Studies

A notable case study involved the evaluation of this compound's efficacy against breast cancer cells. The study utilized various concentrations of the compound to assess its impact on cell viability, revealing a dose-dependent response that supports its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride with analogous pyrrolidine and piperidine derivatives, focusing on structural, physicochemical, and functional differences.

Structural Analogues with Halogen and Nitro Substituents

Notes:

- Bromo vs.

- Nitro group impact: The nitro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to non-nitro analogues like (R)-2-(4-fluorophenyl)pyrrolidine HCl .

Analogues with Trifluoromethyl and Methoxy Groups

Notes:

- Trifluoromethyl groups : The trifluoromethyl substituent (CAS 1217809-88-5) increases metabolic resistance but may reduce solubility compared to the nitro-fluoro variant .

- Methoxy substitution: (R)-3-(4-Methoxyphenoxy)pyrrolidine HCl (CAS 1568042-27-2) lacks the nitro group, resulting in diminished reactivity and altered pharmacokinetic profiles .

Biological Activity

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₂ClFN₂O₃ and a molecular weight of 262.67 g/mol. It features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenoxy group, which enhances its solubility and reactivity. The presence of the nitro group allows for participation in redox reactions, while the fluorine atom may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The nitro group facilitates redox reactions, which can modulate biological pathways, while the pyrrolidine structure aids in binding to specific targets within cells.

Interaction with Biological Targets

- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially influencing processes such as neurotransmitter release or inflammatory responses.

- Receptor Binding : There is evidence suggesting that similar pyrrolidine derivatives can act as antagonists or agonists at specific receptors, impacting physiological functions like appetite regulation and stress responses .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial and antifungal properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Sodium pyrrolidide | 0.0039 | 0.025 |

Case Studies

- Neuropharmacological Studies : In studies focusing on the neuropeptide relaxin-3/RXFP3 system, compounds structurally related to this compound have been shown to affect feeding behavior in animal models, indicating potential applications in treating obesity and metabolic disorders .

- Antiproliferative Activity : Certain derivatives have demonstrated antiproliferative effects against cancer cell lines such as HeLa, suggesting that modifications to the pyrrolidine structure can enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the substituents on the pyrrolidine ring significantly impact biological activity. For example, the introduction of electron-withdrawing groups like fluorine or nitro groups has been associated with increased potency against specific biological targets .

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of nitro group | Increased redox activity |

| Substitution with fluorine | Enhanced receptor interaction |

| Alteration of ring structure | Variable effects on enzyme modulation |

Q & A

Basic Research Questions

Q. What are the critical handling precautions for (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure. In case of accidental release, ensure immediate ventilation until the compound is fully collected .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged handling, use flame-resistant clothing and self-contained breathing apparatus (SCBA) during fire emergencies .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water and remove contact lenses if feasible. Seek medical attention if irritation persists .

Q. How should researchers address stability concerns during storage of this compound?

- Methodological Answer :

- Storage Conditions : Store in a cool, dry place (2–8°C) away from heat sources and oxidizing agents. Use airtight containers to prevent moisture absorption, which may hydrolyze the nitrophenoxy group .

- Stability Monitoring : Periodically analyze stored batches via HPLC or NMR to detect decomposition products. Stability data from safety sheets indicate no reported incompatibilities under recommended conditions .

Advanced Research Questions

Q. What synthetic strategies are reported for introducing the 4-fluoro-2-nitrophenoxy group into pyrrolidine derivatives?

- Methodological Answer :

- Nucleophilic Substitution : React (R)-pyrrolidin-3-ol hydrochloride with 4-fluoro-2-nitrophenyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Chiral Resolution : Use enantiopure starting materials like (R)-tert-butyl pyrrolidine-1-carboxylate derivatives to retain stereochemical integrity during nitrophenoxy coupling. Purify via chiral HPLC (e.g., Chiralpak AD-H column) .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 4-fluoro-2-nitrophenol) and reaction time (24–48 hours) to maximize product formation while minimizing byproducts like dehalogenated intermediates .

Q. How can conflicting spectroscopic data between batches be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C) and LC-MS data with X-ray powder diffraction (XRPD) to confirm crystallinity and polymorphic consistency (e.g., peak matches at 2θ = 12.5°, 15.8° as per Table 2 in ).

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., residual 2-nitrophenoxy isomers) that may alter spectral interpretations. Compare with reference standards from chiral building block catalogs .

Q. What methodologies are effective in achieving enantiomeric purity in the synthesis of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolidine center. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

- Dynamic Kinetic Resolution : Utilize enzymatic catalysts (e.g., lipases) in biphasic systems to selectively hydrolyze undesired enantiomers during esterification steps. Typical ee values exceed 98% under optimized conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of nitrophenoxy-containing pyrrolidines?

- Methodological Answer :

- In Silico Modeling : Perform QSAR (Quantitative Structure-Activity Relationship) analysis to predict acute toxicity (e.g., LD₅₀) using software like Derek Nexus. Cross-reference with experimental data from safety sheets, which note no acute toxicity classification for this compound .

- In Vitro Assays : Conduct MTT assays on HepG2 cells to validate cytotoxicity thresholds. Discrepancies may arise from impurities (e.g., residual solvents) rather than the compound itself .

Analytical Methodologies

Q. What advanced techniques are recommended for quantifying trace degradation products?

- Methodological Answer :

- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect degradation products (e.g., hydrolyzed 4-fluoro-2-nitrophenol) at m/z 156.1 (negative ion mode) .

- Stability-Indicating Methods : Validate forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.